molecular formula C7H5N3O2 B567486 7-Nitro-1H-pyrrolo[3,2-c]pyridine CAS No. 1357980-43-8

7-Nitro-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B567486
CAS No.: 1357980-43-8
M. Wt: 163.136
InChI Key: YJRIZPDKNHISKT-UHFFFAOYSA-N
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Description

7-Nitro-1H-pyrrolo[3,2-c]pyridine is a nitrogen-containing heterocyclic compound. This compound is characterized by a pyrrolo[3,2-c]pyridine core structure with a nitro group at the 7-position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitro-1H-pyrrolo[3,2-c]pyridine typically involves multi-step processes. One common method includes the nitration of pyrrolo[3,2-c]pyridine derivatives. The nitration reaction can be carried out using nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 7-Nitro-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are often used.

Major Products:

    Reduction: The major product is 7-amino-1H-pyrrolo[3,2-c]pyridine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

7-Nitro-1H-pyrrolo[3,2-c]pyridine has diverse applications in scientific research:

Mechanism of Action

The biological activity of 7-Nitro-1H-pyrrolo[3,2-c]pyridine is primarily due to its ability to interact with specific molecular targets. For instance, it can inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation . This makes it a potential candidate for anticancer therapies.

Comparison with Similar Compounds

Uniqueness: 7-Nitro-1H-pyrrolo[3,2-c]pyridine is unique due to the presence of the nitro group, which imparts specific electronic and steric properties, enhancing its potential as a pharmacophore in drug design.

Properties

IUPAC Name

7-nitro-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-10(12)6-4-8-3-5-1-2-9-7(5)6/h1-4,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJRIZPDKNHISKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C=NC=C21)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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